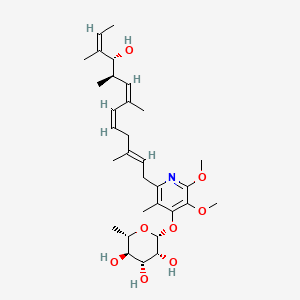
3'-Rhamnopiericidin A(1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Rhamnopiericidin A(1) is a piericidin rhamnoside from Streptomyces.
Wissenschaftliche Forschungsanwendungen
Quorum-Sensing Inhibition
3'-Rhamnopiericidin A, along with Piericidin A1, has been identified as a novel quorum-sensing (QS) inhibitor against Chromobacterium violaceum CV026. QS is a microbial signaling system involved in controlling gene expression related to bioluminescence, biofilm formation, antibiotic biosynthesis, and virulence factor production. The compounds were isolated from Streptomyces sp., and their structures were characterized. Their QS activities against C. violaceum CV026 were determined, highlighting their potential in microbial signaling and control research (Ooka et al., 2013).
Biosurfactant Production and Applications
Rhamnolipids, like 3'-Rhamnopiericidin A, are biosurfactants consisting of rhamnose molecules linked to 3-hydroxyfatty acids. They are recognized for their potential in various industrial applications. The study by Wittgens et al. (2018) on heterologous production of long-chain rhamnolipids showcases the diverse applications of these compounds in industries such as bioremediation, pharmaceuticals, and agriculture, due to their unique physicochemical properties (Wittgens et al., 2018).
Environmental Remediation
Rhamnolipid-based biosurfactants like 3'-Rhamnopiericidin A have been evaluated for environmental applications, such as the removal of heavy metals from aqueous solutions. The research by Abyaneh and Fazaelipoor (2016) demonstrates the effectiveness of rhamnolipids in the flotation removal of chromium from aqueous solutions, indicating their potential in environmental cleanup and management (Abyaneh & Fazaelipoor, 2016).
Radioprotection
The radioprotective properties of Hippophae rhamnoides, containing rhamnolipid components, were explored in a study by Goel et al. (2002). This research suggests that rhamnolipids may have potential applications in protecting against radiation-induced damage, which is significant for medical and scientific fields involving radiation exposure (Goel et al., 2002).
Agricultural and Biomedical Applications
Rhamnolipids are emerging as promising bioactive molecules in agriculture and biomedicine. Their diverse biological functions, lower toxicity, and biodegradability make them attractive for applications in these fields. Research by Chen et al. (2017) outlines the potential of rhamnolipids as antimicrobials, immune modulators, virulence factors, and anticancer agents, highlighting their versatility and importance in future pharmacological and food safety needs (Chen et al., 2017).
Eigenschaften
CAS-Nummer |
131622-62-3 |
|---|---|
Produktname |
3'-Rhamnopiericidin A(1) |
Molekularformel |
C31H47NO8 |
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
(2R,3R,4R,5R,6S)-2-[2-[(2E,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14+,18-16-,19-10-/t20-,22+,24+,25+,26-,27-,31-/m1/s1 |
InChI-Schlüssel |
ZIBGPNICZWZARG-TWWKIJBXSA-N |
Isomerische SMILES |
C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)/C)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O |
Kanonische SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3'-rhamnopiericidin A(1) 3'-rhamnopiericidin A1 SN-198-C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




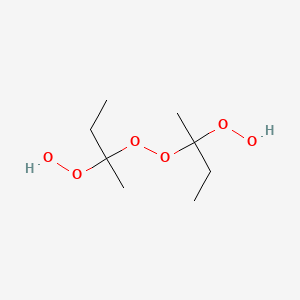

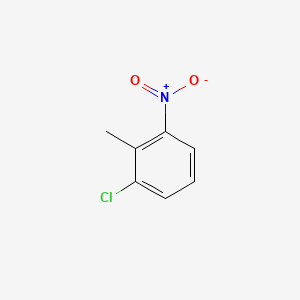



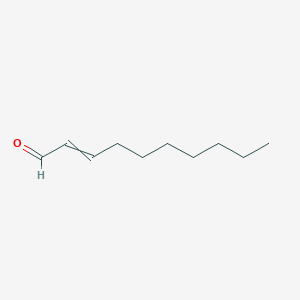

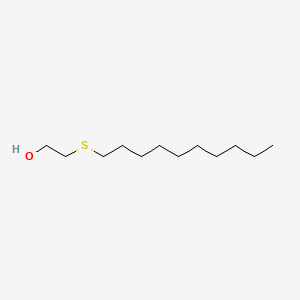
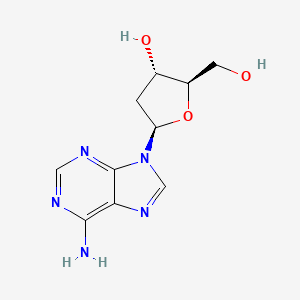
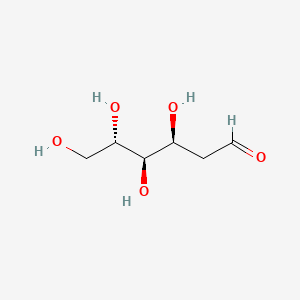
![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)
